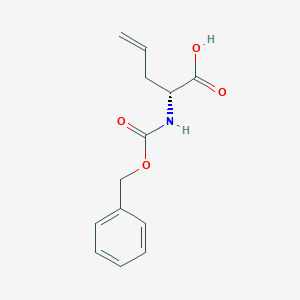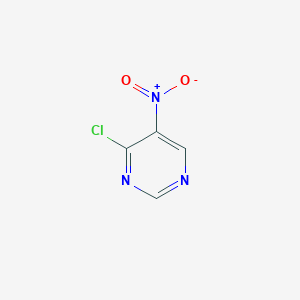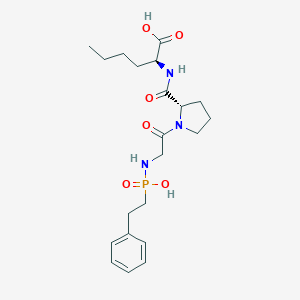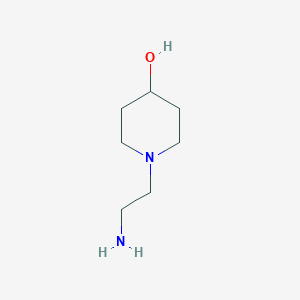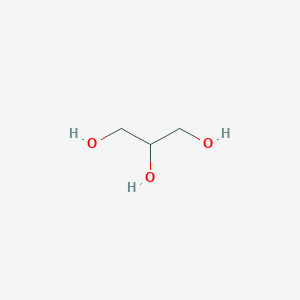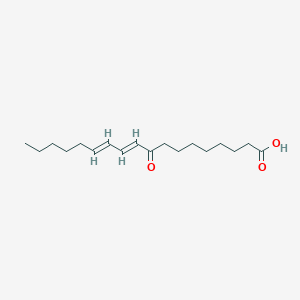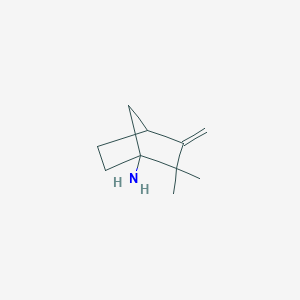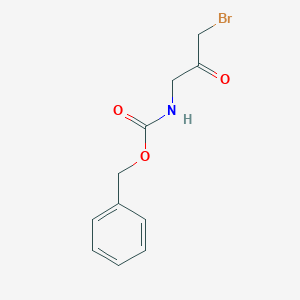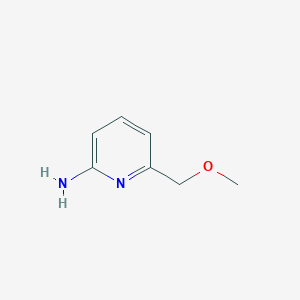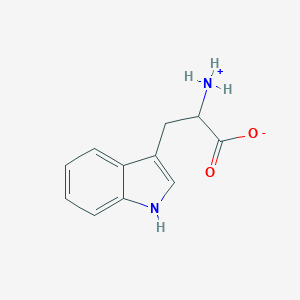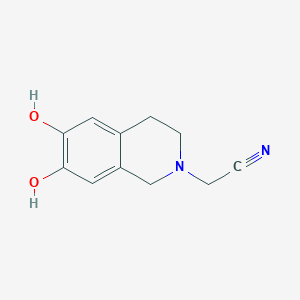
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline (DHCTQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DHCTQ belongs to the class of tetrahydroisoquinoline alkaloids, which are naturally occurring compounds found in many plants. In
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemische Und Physiologische Effekte
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can reduce oxidative stress and inflammation, which are implicated in many diseases. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also be easily modified to create analogs with improved properties. However, 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the use of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential anti-cancer properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline and its analogs. Additionally, future research could focus on improving the pharmacokinetic and pharmacodynamic properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline to enhance its therapeutic potential.
Conclusion
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective and anti-cancer properties, and it can reduce oxidative stress and inflammation. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but also has limitations. Future research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline could focus on its potential use as a neuroprotective agent and anti-cancer treatment, as well as improving its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine. Another method involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired isomer. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has also been found to have potential anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
152211-63-7 |
|---|---|
Produktname |
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
InChI-Schlüssel |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Kanonische SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Andere CAS-Nummern |
152211-63-7 |
Synonyme |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
